3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid
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Overview
Description
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C10H9F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety through a sulfanyl linkage. This compound is known for its significant biological activity and is widely used in various fields such as agriculture, medicine, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenylthiol with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Trifluoromethylphenyl)propanoic acid
- 4-(Trifluoromethyl)hydrocinnamic acid
- 4-(Trifluoromethyl)phenylpropionic acid
Uniqueness
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfanyl linkage, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides additional reactivity and potential for covalent interactions with biological targets .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPSOXYQRRQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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